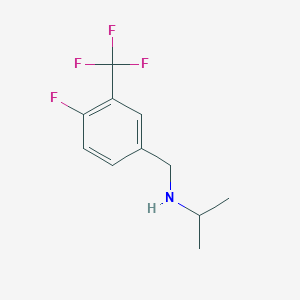
N-(4-Fluoro-3-(trifluoromethyl)benzyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluoro-3-(trifluoromethyl)benzyl)propan-2-amine is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a propan-2-amine moiety, with a fluorine atom and a trifluoromethyl group on the benzene ring. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Synthetic Routes and Reaction Conditions:
Benzylamine Synthesis: The synthesis of this compound typically begins with the preparation of benzylamine. This involves the reduction of benzyl chloride using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Fluorination: The benzylamine is then subjected to fluorination to introduce the fluorine atom at the 4-position of the benzene ring. This can be achieved using reagents like Selectfluor.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Amination: Finally, the propan-2-amine group is introduced through amination reactions, often using reagents like ammonia or primary amines under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactors and optimized reaction conditions are employed to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often used to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at various positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst, or tin chloride (SnCl2), are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium cyanide (NaCN) or sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or amides.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities. Biology: Medicine: The compound may be explored for its pharmacological properties, including its potential use as a drug precursor or active pharmaceutical ingredient. Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(4-Fluoro-3-(trifluoromethyl)benzyl)propan-2-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
N-(3-Fluoro-4-(trifluoromethyl)benzyl)propan-2-amine: Similar structure but with a different position of the fluorine atom.
N-(4-Fluoro-3-(trifluoromethyl)benzyl)ethan-1-amine: Similar structure but with an ethyl group instead of isopropyl.
N-(4-Fluoro-3-(trifluoromethyl)benzyl)butan-2-amine: Similar structure but with a butyl group instead of isopropyl.
Uniqueness: N-(4-Fluoro-3-(trifluoromethyl)benzyl)propan-2-amine is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F4N/c1-7(2)16-6-8-3-4-10(12)9(5-8)11(13,14)15/h3-5,7,16H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTXHSBLASMHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














